N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocyclic compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This particular compound features a tetrazole ring attached to a thiophene-2-sulfonamide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, sodium azide can react with a nitrile compound under appropriate conditions to form the tetrazole ring.
Attachment of the Tetrazole Ring to the Thiophene-2-sulfonamide Moiety: The tetrazole ring is then attached to the thiophene-2-sulfonamide moiety through a nucleophilic substitution reaction. This step often involves the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or tetrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in THF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene or tetrazole rings.
Reduction: Reduced forms of the sulfonamide or tetrazole moieties.
Substitution: Substituted derivatives at the sulfonamide or tetrazole positions.
Scientific Research Applications
N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioisosteric properties, which can mimic the behavior of other biologically active compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids or other functional groups. This allows the compound to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
- N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide
Uniqueness
N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of both the tetrazole and thiophene-2-sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S2/c18-21(19,12-7-4-8-20-12)13-9-11-14-15-16-17(11)10-5-2-1-3-6-10/h1-8,13H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRMHJWQQCOMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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